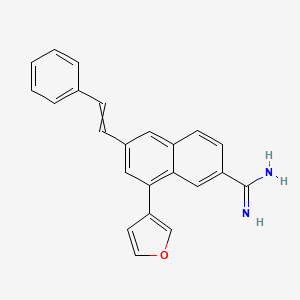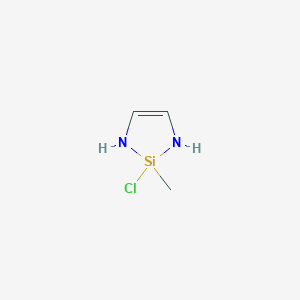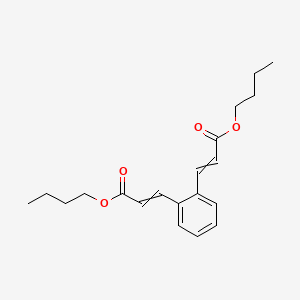![molecular formula C37H36N2O7 B14225923 Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone CAS No. 631897-28-4](/img/structure/B14225923.png)
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone is a complex organic compound known for its unique chemical structure and properties. It is primarily used in the synthesis of advanced epoxy resins and polymers due to its high reactivity and stability. The compound’s structure includes multiple oxirane (epoxy) groups, which are highly reactive and can undergo various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone typically involves the reaction of 4,4’-diaminodiphenyl ether with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with bisphenol A to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced epoxy resins and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of highly reactive intermediates that can further react with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the additional oxirane groups.
Bisphenol F diglycidyl ether: Another similar compound with different substituents on the aromatic rings.
Tetraglycidyl amine-based resins: These compounds have multiple glycidyl groups and are used in similar applications.
Uniqueness
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone is unique due to its multiple oxirane groups, which provide higher reactivity and versatility in chemical reactions compared to similar compounds. This makes it particularly valuable in the synthesis of high-performance materials .
Properties
CAS No. |
631897-28-4 |
|---|---|
Molecular Formula |
C37H36N2O7 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
bis[4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]phenyl]methanone |
InChI |
InChI=1S/C37H36N2O7/c40-37(25-1-9-29(10-2-25)45-31-13-5-27(6-14-31)38(17-33-21-41-33)18-34-22-42-34)26-3-11-30(12-4-26)46-32-15-7-28(8-16-32)39(19-35-23-43-35)20-36-24-44-36/h1-16,33-36H,17-24H2 |
InChI Key |
FJUWTEVEOKSIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N(CC7CO7)CC8CO8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


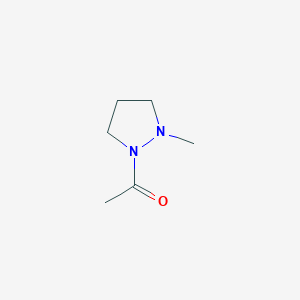
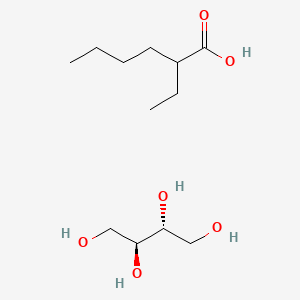
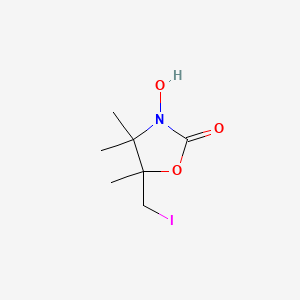
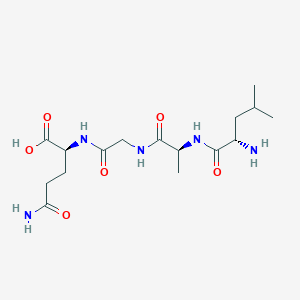
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
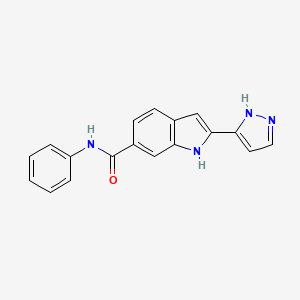

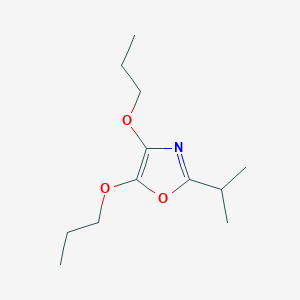
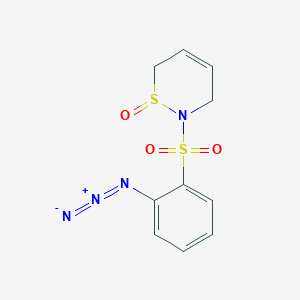
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
